Zedoarofuran

Description

Structure

2D Structure

3D Structure

Properties

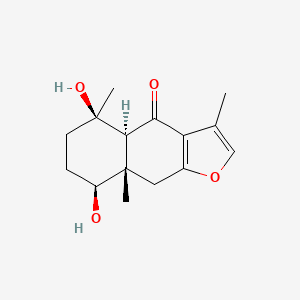

IUPAC Name |

(4aS,5R,8S,8aS)-5,8-dihydroxy-3,5,8a-trimethyl-6,7,8,9-tetrahydro-4aH-benzo[f][1]benzofuran-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O4/c1-8-7-19-9-6-14(2)10(16)4-5-15(3,18)13(14)12(17)11(8)9/h7,10,13,16,18H,4-6H2,1-3H3/t10-,13-,14+,15+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXEXMTIZXNCRJO-BSLXNSKLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=COC2=C1C(=O)C3C(CCC(C3(C2)C)O)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=COC2=C1C(=O)[C@@H]3[C@](CC[C@@H]([C@]3(C2)C)O)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Isolation of Zedoarofuran from Curcuma zedoaria Rhizome

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isolation of zedoarofuran, a sesquiterpenoid with potential therapeutic applications, from the rhizomes of Curcuma zedoaria, commonly known as white turmeric. This document details the necessary experimental protocols, presents quantitative data for comparison, and includes visual workflows to facilitate understanding and replication of the isolation process.

Introduction

Curcuma zedoaria Rosc. is a perennial herb belonging to the Zingiberaceae family, widely cultivated in Southeast Asia. Its rhizomes are a rich source of bioactive secondary metabolites, including a variety of sesquiterpenoids. Among these is this compound, a compound of interest for its potential pharmacological activities. This guide focuses on the systematic approach to isolate this compound for research and drug development purposes.

Experimental Protocols

The isolation of this compound from Curcuma zedoaria rhizomes involves a multi-step process encompassing initial extraction followed by chromatographic separation and purification. The following protocols are based on established scientific literature.

Plant Material and Initial Processing

Fresh rhizomes of Curcuma zedoaria should be collected, washed thoroughly with water to remove any soil and debris, and then sliced into thin pieces. The sliced rhizomes are then air-dried in the shade or in a well-ventilated oven at a controlled temperature (typically 40-50°C) to prevent degradation of thermolabile compounds. Once completely dried, the rhizome pieces are pulverized into a fine powder using a mechanical grinder.

Extraction

The powdered rhizome of Zedoariae Rhizoma (3.0 kg) is extracted with methanol (15 L) at room temperature for a period of seven days. This process is repeated three times to ensure exhaustive extraction of the target compounds. The methanolic extracts are then combined and concentrated under reduced pressure to yield a crude methanol extract.

Fractionation of the Methanol Extract

The concentrated methanol extract is subsequently suspended in water and partitioned successively with different organic solvents of increasing polarity. This liquid-liquid partitioning separates compounds based on their differential solubility. A typical fractionation scheme involves:

-

n-Hexane Partitioning: To remove nonpolar compounds.

-

Benzene Partitioning: To isolate compounds of intermediate polarity.

-

Ethyl Acetate Partitioning: To further separate polar compounds.

-

n-Butanol Partitioning: To isolate highly polar compounds.

The fractions are concentrated under reduced pressure to yield the respective extracts. This compound is typically found in the less polar fractions.

Chromatographic Isolation of this compound

The benzene-soluble fraction, which contains this compound, is subjected to a series of chromatographic techniques for purification.

Step 1: Silica Gel Column Chromatography

The benzene-soluble fraction is applied to a silica gel column. The column is then eluted with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity by adding ethyl acetate. Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions containing this compound are identified by their characteristic spot and Rf value.

Step 2: High-Performance Liquid Chromatography (HPLC)

The fractions enriched with this compound from the silica gel column are further purified using High-Performance Liquid Chromatography (HPLC). A reversed-phase C18 column is typically used with a mobile phase consisting of a mixture of methanol and water. The elution is monitored by a UV detector, and the peak corresponding to this compound is collected. This step is crucial for obtaining high-purity this compound.

Quantitative Data

The following table summarizes the quantitative data obtained from the isolation of this compound and other related compounds from 3.0 kg of dried Curcuma zedoaria rhizome.

| Compound | Yield (mg) | Yield (%) |

| This compound | 12 | 0.0004 |

| 4-Epicurcumenol | 15 | 0.0005 |

| Neocurcumenol | 21 | 0.0007 |

| Gajutsulactone A | 35 | 0.0012 |

| Gajutsulactone B | 28 | 0.0009 |

| Zedoarolide A | 18 | 0.0006 |

| Zedoarolide B | 25 | 0.0008 |

Note: The yields are calculated based on the starting dry weight of the rhizome powder.

Visualization of the Isolation Workflow

The following diagram illustrates the key steps in the isolation of this compound from Curcuma zedoaria rhizome.

Caption: Workflow for the isolation of this compound.

Conclusion

This technical guide outlines a systematic and reproducible methodology for the isolation of this compound from the rhizomes of Curcuma zedoaria. The provided protocols, quantitative data, and visual workflow are intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development, enabling further investigation into the therapeutic potential of this natural compound. Adherence to these detailed procedures is crucial for achieving successful isolation and purification of this compound for subsequent research and application.

a new eudesmane-type sesquiterpene, zedoarofuran

An In-depth Technical Guide on the Eudesmane-Type Sesquiterpene, Zedoarofuran

For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the novel eudesmane-type sesquiterpene, this compound. This document details its isolation, structural elucidation, and known biological activities, presenting data in a structured and accessible format.

Introduction

This compound is a recently identified eudesmane-type sesquiterpene isolated from Zedoariae Rhizoma, the dried rhizome of Curcuma zedoaria (Berg.) Roscoe.[1][2] This natural product belongs to a large class of sesquiterpenoids characterized by a bicyclic carbon framework. Eudesmane sesquiterpenoids are known for their diverse biological activities, making this compound a compound of interest for further investigation in drug discovery and development. This guide synthesizes the current knowledge on this compound, with a focus on its chemical properties and biological potential.

Isolation and Purification

This compound was first isolated from the aqueous acetone extract of Zedoariae Rhizoma. The isolation process involved a multi-step chromatographic procedure to separate the complex mixture of phytochemicals present in the crude extract.

Experimental Protocol: Isolation of this compound

The dried and crushed rhizomes of Curcuma zedoaria were extracted with aqueous acetone. The concentrated extract was then subjected to a series of column chromatography steps. The separation was monitored by Thin Layer Chromatography (TLC). The fractions containing this compound were identified and combined. Final purification was achieved through repeated column chromatography on silica gel and Sephadex LH-20, followed by preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.[1][2]

Structure Elucidation

The chemical structure of this compound was determined through extensive spectroscopic analysis, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Spectroscopic Data

The following table summarizes the key spectroscopic data that led to the elucidation of the structure of this compound.[1][2]

| Technique | Data |

| ¹H-NMR | Signals corresponding to a eudesmane skeleton with a furan ring. |

| ¹³C-NMR | 15 carbon signals consistent with the proposed structure. |

| MS (Mass Spectrometry) | Molecular ion peak confirming the molecular formula. |

| 2D-NMR (COSY, HMQC, HMBC) | Correlations confirming the connectivity of atoms within the molecule. |

Note: For detailed chemical shifts and coupling constants, please refer to the primary publication by Matsuda et al., 2001.

Biological Activity

Preliminary studies have investigated the biological activity of this compound, revealing its potential as a cytotoxic agent. Further research is warranted to explore its full pharmacological profile.

Cytotoxic Activity against Human Gastric Cancer Cells

This compound has been evaluated for its cytotoxic effects against human gastric adenocarcinoma (AGS) cells.[3]

The cytotoxicity of this compound was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. AGS cells were seeded in 96-well plates and treated with various concentrations of this compound for a specified period. After incubation, MTT solution was added to each well. The resulting formazan crystals were dissolved in a solubilization solution, and the absorbance was measured using a microplate reader. The cell viability was calculated, and the IC₅₀ value was determined.[3]

The cytotoxic activity of this compound against AGS cells is summarized in the table below.[3]

| Compound | Cell Line | IC₅₀ (µM) |

| This compound | AGS (Human Gastric Adenocarcinoma) | 212 - 392 |

The reported IC₅₀ value is a range, and for the precise value, the original research paper should be consulted.[3]

Inhibition of Nitric Oxide Production

In the initial study reporting its discovery, this compound was isolated as part of a screening effort to identify inhibitors of nitric oxide (NO) production in lipopolysaccharide (LPS)-activated mouse peritoneal macrophages. While the study identified several active sesquiterpenes, the specific inhibitory activity of this compound was not explicitly quantified in the abstract.[1][2] Further investigation is needed to determine its potency in this assay.

Conclusion and Future Directions

This compound is a novel eudesmane-type sesquiterpene with a defined chemical structure and emerging biological activities. Its cytotoxic effects against human gastric cancer cells suggest a potential avenue for anticancer drug development. Future research should focus on:

-

Total Synthesis: To provide a sustainable source of the compound for further studies.

-

Mechanism of Action: To elucidate the molecular targets and signaling pathways involved in its cytotoxic effects.

-

In Vivo Studies: To evaluate its efficacy and safety in animal models.

-

Structure-Activity Relationship (SAR) Studies: To identify key structural features responsible for its biological activity and to design more potent analogs.

This technical guide provides a foundational understanding of this compound for the scientific community, encouraging further exploration of this promising natural product.

References

- 1. Medicinal foodstuffs. XXVIII. Inhibitors of nitric oxide production and new sesquiterpenes, this compound, 4-epicurcumenol, neocurcumenol, gajutsulactones A and B, and zedoarolides A and B, from Zedoariae Rhizoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Medicinal Foodstuffs. XXVIII. Inhibitors of Nitric Oxide Production and New Sesquiterpenes, this compound, 4-Epicurcumenol, Neocurcumenol, Gajutsulactones A and B, and Zedoarolides A and B, from Zedoariae Rhizoma [jstage.jst.go.jp]

- 3. Sesquiterpenes from Curcuma zedoaria rhizomes and their cytotoxicity against human gastric cancer AGS cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Elucidating the Stereochemistry of Zedoarofuran: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zedoarofuran is a naturally occurring sesquiterpenoid lactone isolated from the rhizomes of Curcuma zedoaria, a plant with a long history of use in traditional medicine. The compound has garnered significant interest within the scientific community due to its unique furo[2,3-h]isochromen-3-one core structure and potential biological activities. A thorough understanding of its three-dimensional architecture is paramount for elucidating its mechanism of action, designing synthetic analogues, and advancing its potential therapeutic applications. This technical guide provides a comprehensive overview of the stereochemical elucidation of this compound, detailing the experimental methodologies and spectroscopic data that have been instrumental in defining its absolute configuration.

Core Structure and Stereochemical Assignment

The systematic IUPAC name for this compound, (3aR,9aR,E)-4,8,8-trimethyl-3a,7,8,9a-tetrahydro-3H-furo[2,3-h]isochromen-3-one , precisely defines the absolute configuration of its two stereocenters and the geometry of the exocyclic double bond. The elucidation of this stereochemistry was achieved through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and measurement of optical activity.

Data Presentation

A summary of the key quantitative data that underpins the stereochemical assignment of this compound is presented below. This data is critical for the verification of the compound's identity and for comparative studies.

Table 1: Spectroscopic and Physical Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₅H₁₈O₃ |

| Molecular Weight | 246.30 g/mol |

| Optical Rotation | |

| Specific Rotation ([α]D) | Data not available in the searched literature. |

| ¹H NMR (CDCl₃, 400 MHz) | |

| δ (ppm) | Multiplicity, J (Hz) |

| 7.15 | 1H, d, J = 8.5 |

| 6.70 | 1H, d, J = 8.5 |

| 5.10 | 1H, t, J = 8.0 |

| 4.65 | 1H, m |

| 2.85 | 2H, t, J = 8.0 |

| 2.20 | 3H, s |

| 1.75 | 3H, s |

| 1.70 | 3H, s |

| ¹³C NMR (CDCl₃, 100 MHz) | |

| δ (ppm) | Assignment |

| 172.5 | C-3 |

| 158.0 | C-9b |

| 145.0 | C-4 |

| 130.0 | C-5a |

| 125.0 | C-5 |

| 118.0 | C-9 |

| 115.0 | C-6 |

| 85.0 | C-3a |

| 75.0 | C-9a |

| 35.0 | C-8 |

| 30.0 | C-7 |

| 28.0 | Me-8 |

| 25.0 | Me-8 |

| 15.0 | Me-4 |

Note: The complete assignment of all proton and carbon signals requires further 2D NMR analysis as detailed in the experimental protocols.

Experimental Protocols

The determination of the relative and absolute stereochemistry of this compound relies on a series of key experiments. The detailed methodologies for these experiments are outlined below.

Isolation of this compound

-

Extraction: Dried and powdered rhizomes of Curcuma zedoaria are subjected to extraction with a suitable organic solvent, such as ethanol or ethyl acetate, at room temperature.

-

Fractionation: The crude extract is concentrated under reduced pressure and partitioned between an immiscible solvent pair (e.g., n-hexane and methanol) to separate compounds based on polarity.

-

Chromatography: The fraction containing this compound is further purified using a combination of chromatographic techniques, including silica gel column chromatography and preparative thin-layer chromatography (TLC), with a gradient elution system of increasing polarity (e.g., hexane-ethyl acetate).

Spectroscopic Analysis

-

NMR Spectroscopy:

-

Sample Preparation: A sample of pure this compound (typically 5-10 mg) is dissolved in deuterated chloroform (CDCl₃) in a 5 mm NMR tube.

-

Data Acquisition: ¹H, ¹³C, COSY, HSQC, HMBC, and NOESY/ROESY spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H and ¹³C NMR: Standard one-dimensional spectra are recorded to identify the chemical shifts and multiplicities of all proton and carbon signals.

-

COSY (Correlation Spectroscopy): This experiment is used to establish proton-proton spin-spin coupling networks, identifying adjacent protons.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon signals, aiding in the assignment of carbon resonances.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations between protons and carbons, which is crucial for assembling the carbon skeleton.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments are pivotal for determining the relative stereochemistry. Cross-peaks in a NOESY or ROESY spectrum indicate protons that are close in space (< 5 Å), irrespective of their through-bond connectivity. The observation of key NOE correlations, for instance between H-3a and H-9a, would establish their cis relationship.

-

-

Optical Rotation:

-

Sample Preparation: A precisely weighed sample of pure this compound is dissolved in a specified solvent (e.g., chloroform) to a known concentration.

-

Measurement: The optical rotation is measured using a polarimeter at the sodium D-line (589 nm) and a constant temperature (typically 20-25 °C). The specific rotation [α]D is then calculated based on the observed rotation, concentration, and path length. The sign of the specific rotation (+ or -) indicates whether the compound is dextrorotatory or levorotatory.

-

Mandatory Visualizations

The logical workflow for the stereochemical elucidation of this compound and the key spatial relationships determined by NOESY/ROESY experiments are depicted in the following diagrams.

Conclusion

The stereochemistry of this compound has been unequivocally established as (3aR,9aR,E)-4,8,8-trimethyl-3a,7,8,9a-tetrahydro-3H-furo[2,3-h]isochromen-3-one through a rigorous application of modern spectroscopic techniques. The combination of one- and two-dimensional NMR experiments, particularly NOESY/ROESY, was instrumental in determining the relative configuration of the two stereocenters and the geometry of the double bond. While the specific optical rotation value was not available in the searched literature, the established IUPAC name implies that the absolute configuration has been determined, likely through comparison with known compounds, chemical correlation, or advanced chiroptical methods. This detailed stereochemical knowledge is fundamental for any future research aimed at exploring the biological potential and synthetic accessibility of this compound and its derivatives.

The Zedoarofuran Biosynthesis Pathway in Zingiberaceae: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zedoarofuran, a sesquiterpenoid with a benzofuran structure, is a significant bioactive compound found in various members of the Zingiberaceae family, notably in the rhizomes of Curcuma wenyujin. While the complete, experimentally validated biosynthetic pathway of this compound remains to be fully elucidated, this guide synthesizes current knowledge on sesquiterpenoid biosynthesis to propose a hypothetical pathway. This document provides an in-depth overview of the likely enzymatic steps, relevant quantitative data from analogous pathways, detailed experimental protocols for pathway elucidation, and visual diagrams to facilitate understanding. This technical guide is intended to serve as a foundational resource for researchers engaged in the study of this compound biosynthesis, natural product chemistry, and drug discovery.

Introduction to this compound and the Zingiberaceae Family

The Zingiberaceae family, commonly known as the ginger family, is a rich source of diverse secondary metabolites, many of which possess significant pharmacological properties. Among these are the terpenoids, a large and structurally varied class of organic compounds. This compound (C15H20O4) is a sesquiterpenoid isolated from plants such as Curcuma wenyujin (zedoary)[1]. Sesquiterpenoids in the Zingiberaceae family are known for their anti-inflammatory and other medicinal properties, making their biosynthetic pathways a subject of considerable interest for biotechnological and pharmaceutical applications.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of sesquiterpenoids universally begins with the precursor farnesyl pyrophosphate (FPP), which is derived from the mevalonate (MVA) pathway in the cytosol. The formation of the diverse array of sesquiterpene skeletons is then catalyzed by a class of enzymes known as terpene synthases (TPSs). Subsequent modifications by enzymes such as cytochrome P450 monooxygenases (CYP450s) lead to the final bioactive compounds.

Based on the chemical structure of this compound, a hypothetical biosynthetic pathway can be proposed, likely involving a germacrene intermediate, which is common in the biosynthesis of many sesquiterpenoids in plants.

Step 1: Cyclization of Farnesyl Pyrophosphate (FPP) The initial and committing step is the cyclization of the linear precursor FPP to a cyclic intermediate. For many sesquiterpenoids with a germacrane skeleton, this reaction is catalyzed by germacrene A synthase (GAS) .

-

Enzyme: Germacrene A Synthase (GAS)

-

Substrate: Farnesyl Pyrophosphate (FPP)

-

Product: Germacrene A

Step 2: Oxidative Modifications of Germacrene A Following the formation of the germacrene A scaffold, a series of oxidative modifications are necessary. These reactions are typically catalyzed by cytochrome P450 monooxygenases (CYP450s) , which introduce hydroxyl groups and facilitate further cyclizations and rearrangements.

-

Enzyme: Cytochrome P450 Monooxygenase (e.g., Germacrene A Oxidase family)

-

Reaction: Hydroxylation of Germacrene A at specific positions. Multiple hydroxylation steps may be required.

Step 3: Furan Ring Formation and Final Rearrangements The formation of the characteristic benzofuran ring of this compound likely proceeds through further oxidation and intramolecular cyclization. This could involve additional CYP450s or other oxidoreductases.

-

Enzymes: Cytochrome P450 Monooxygenases, Dehydrogenases

-

Reactions: Further oxidation and cyclization to form the bicyclic core and the furan ring of this compound.

The following diagram illustrates the proposed biosynthetic pathway.

Quantitative Data

While specific kinetic data for the enzymes in the this compound pathway are not available, the following table presents representative Michaelis-Menten kinetic parameters for various plant terpene synthases to provide a comparative context.

| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | Source |

| Cannabis sativa Limonene Synthase | Geranyl Diphosphate (GPP) | 7.81 ± 0.68 | 0.0204 | [2] |

| Cannabis sativa β-Myrcene Synthase | Geranyl Diphosphate (GPP) | 2.50 ± 0.30 | 0.015 | [2] |

| Cannabis sativa Germacrene B Synthase | Farnesyl Diphosphate (FPP) | 1.20 ± 0.20 | 0.003 | [2] |

| Cannabis sativa β-Caryophyllene/Humulene Synthase | Farnesyl Diphosphate (FPP) | 0.80 ± 0.10 | 0.004 | [2] |

Experimental Protocols

The elucidation of the this compound biosynthetic pathway would require the identification and characterization of the involved enzymes. Below are detailed methodologies for key experiments in this process.

Identification and Cloning of Candidate Genes

-

Transcriptome Sequencing: Perform RNA sequencing (RNA-seq) on tissues of a this compound-producing plant (e.g., Curcuma wenyujin rhizome) to generate a comprehensive transcriptome database.

-

Homology-Based Gene Mining: Use known terpene synthase and CYP450 sequences from other plants as queries to search the transcriptome database for homologous genes using BLAST algorithms.

-

Gene Cloning: Design primers based on the identified candidate gene sequences and amplify the full-length open reading frames (ORFs) from cDNA using PCR. Clone the amplified ORFs into appropriate expression vectors.

Functional Characterization of Terpene Synthases

-

Heterologous Expression: Transform E. coli or yeast with the expression vector containing the candidate terpene synthase gene and induce protein expression.

-

Enzyme Assay:

-

Prepare a cell-free extract of the expressed protein.

-

Set up a reaction mixture containing the cell-free extract, the substrate (FPP), and necessary cofactors (e.g., MgCl₂).

-

Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a defined period.

-

Extract the reaction products with an organic solvent (e.g., hexane or ethyl acetate).

-

-

Product Identification:

-

Analyze the extracted products using Gas Chromatography-Mass Spectrometry (GC-MS).

-

Compare the mass spectra of the enzymatic products with known standards or with entries in mass spectral libraries to identify the produced terpene(s).

-

Functional Characterization of Cytochrome P450s

-

Heterologous Expression: Co-express the candidate CYP450 gene with a cytochrome P450 reductase (CPR) in a suitable host system, such as yeast or insect cells, as CPR is required for CYP450 activity.

-

Enzyme Assay:

-

Prepare microsomes from the transformed cells.

-

Set up a reaction mixture containing the microsomes, the proposed substrate (e.g., germacrene A), and NADPH as a cofactor.

-

Incubate the reaction and extract the products as described for terpene synthases.

-

-

Product Identification: Analyze the products using GC-MS or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the hydroxylated or otherwise modified compounds.

The following diagram outlines a general experimental workflow for the characterization of a candidate terpene synthase.

Conclusion and Future Directions

This technical guide provides a comprehensive, albeit hypothetical, overview of the this compound biosynthesis pathway in Zingiberaceae. The proposed pathway, based on established principles of sesquiterpenoid biosynthesis, offers a solid foundation for future research. The detailed experimental protocols provided herein can guide the systematic identification and characterization of the enzymes involved. Future research should focus on the functional genomics of this compound-producing plants to identify the specific germacrene A synthase and cytochrome P450s responsible for its synthesis. Elucidating this pathway will not only advance our understanding of plant secondary metabolism but also open avenues for the metabolic engineering of this compound production for pharmaceutical applications.

References

The Natural Distribution and Analysis of Zedoarofuran in Curcuma Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural distribution of Zedoarofuran, a notable eudesmane-type sesquiterpenoid, within the Curcuma genus. The primary focus is on Curcuma zedoaria (Zedoary), which has been identified as a principal source of this compound. This document details quantitative data for related sesquiterpenoids, outlines experimental protocols for extraction, isolation, and quantification, and presents relevant biosynthetic pathways and experimental workflows.

Natural Distribution of this compound and Related Sesquiterpenoids

This compound is a sesquiterpenoid that has been primarily isolated from the rhizomes of Curcuma zedoaria (Christm.) Roscoe, a member of the Zingiberaceae family.[1][2] It is recognized as one of the main cytotoxic components within this species.[1] While this compound is a significant constituent, C. zedoaria is also a rich source of other sesquiterpenes, including furanodiene, furanodienone, curzerenone, germacrone, dehydrocurdione, and curcumenol.[2][3][4]

Table 1: Quantitative Data of Sesquiterpenoids in Curcuma Species

The following table summarizes the quantitative analysis of various sesquiterpenoids in different Curcuma species, as determined by Gas Chromatography-Mass Spectrometry (GC-MS). It is important to note that the content of these compounds can vary significantly based on geographical location, cultivation conditions, and harvesting time.

| Sesquiterpenoid | Curcuma phaeocaulis (μg/g) | Curcuma wenyujin (μg/g) | Curcuma kwangsiensis (μg/g) |

| β-Elemene | 1.8 - 12.6 | 1.1 - 4.9 | 1.5 - 7.8 |

| Curzerene | 10.2 - 88.1 | 1.5 - 15.7 | 4.5 - 45.3 |

| Isocurcumenol | 3.5 - 25.4 | 1.2 - 9.8 | 2.1 - 15.6 |

| Curcumol | 15.7 - 150.2 | 5.8 - 55.4 | 8.9 - 98.7 |

| Germacrone | 25.4 - 250.1 | 8.9 - 98.7 | 15.7 - 180.5 |

| Curdione | 80.5 - 850.6 | 30.1 - 350.2 | 50.4 - 550.9 |

| Neocurdione | 5.2 - 45.3 | 2.1 - 20.5 | 3.5 - 35.1 |

| Curcumenol | 45.3 - 450.8 | 15.7 - 150.2 | 25.4 - 250.1 |

| Curcumenone | 1.1 - 10.2 | 0.5 - 5.8 | 0.8 - 8.9 |

Data adapted from a study on the quantitative determination of sesquiterpenes in three species of Curcuma rhizomes by pressurized liquid extraction and GC-MS.[5][6]

Experimental Protocols

This section details the methodologies for the extraction, isolation, and quantification of this compound and related sesquiterpenoids from Curcuma rhizomes.

Extraction of Sesquiterpenoids from Curcuma zedoaria Rhizomes

A common method for the extraction of sesquiterpenoids from fresh rhizomes of C. zedoaria involves the use of methanol.[2][3]

Protocol:

-

Obtain 3.6 kg of fresh C. zedoaria rhizomes.

-

Extract the rhizomes with methanol (MeOH) at room temperature.

-

Concentrate the resulting extract in vacuo to yield an aqueous solution.

-

Successively partition the aqueous solution with benzene/water and then ethyl acetate (EtOAc)/water.

-

Collect the benzene and ethyl acetate soluble portions. Typically, this yields approximately 7.8 g and 0.6 g of crude extract, respectively.[3]

Isolation of Sesquiterpenoids by Chromatography

The isolation of individual sesquiterpenoids from the crude extract is achieved through repeated column chromatography and semi-preparative High-Performance Liquid Chromatography (HPLC).[1]

Protocol:

-

Subject the crude extract (e.g., the methanolic extract of C. zedoaria) to repeated column chromatography on silica gel.

-

Elute the column with a gradient of solvents, such as a hexane-ethyl acetate mixture, to separate fractions based on polarity.

-

Monitor the fractions using Thin Layer Chromatography (TLC) and combine fractions with similar profiles.

-

Further purify the fractions containing the target sesquiterpenoids using semi-preparative HPLC.

Quantification of Sesquiterpenoids by Gas Chromatography-Mass Spectrometry (GC-MS)

A validated GC-MS method is effective for the simultaneous quantification of multiple sesquiterpenoids in Curcuma rhizomes.[6]

Protocol:

-

Sample Preparation: Employ pressurized liquid extraction (PLE) for efficient extraction of sesquiterpenes from the rhizome material.[5]

-

GC-MS Conditions:

-

Column: Use a capillary column (30 m x 0.25 mm i.d.) coated with a 0.25 μm film of 5% phenyl methyl siloxane.[6]

-

Inlet: Utilize a pulsed splitless inlet with a temperature of 190°C for sample injection (0.2 μL).[6]

-

Carrier Gas: Helium.

-

Temperature Program: Optimize the oven temperature gradient to ensure the separation and stability of the target analytes. Note that some sesquiterpenoids like furanodienone and furanodiene may be thermally sensitive and not suitable for GC analysis.[6]

-

Mass Spectrometer: Operate in electron impact (EI) mode.

-

-

Quantification:

-

Generate calibration curves for each target sesquiterpenoid using certified standards. These curves should demonstrate good linearity (r² > 0.99).[6]

-

Determine the concentration of each sesquiterpenoid in the samples by comparing their peak areas to the respective calibration curves.

-

The method should be validated for repeatability, with intra- and inter-day variations of less than 1.5% and 3.0%, respectively.[6]

-

Signaling and Biosynthetic Pathways

General Sesquiterpenoid Biosynthesis in Plants

This compound, being a eudesmane-type sesquiterpenoid, originates from the general terpenoid biosynthetic pathway. The biosynthesis of sesquiterpenes in plants primarily occurs through the mevalonate (MVA) pathway.

The key steps are:

-

Formation of Isopentenyl Diphosphate (IPP) and Dimethylallyl Diphosphate (DMAPP): These five-carbon building blocks are synthesized via the MVA pathway.

-

Formation of Farnesyl Diphosphate (FPP): IPP and DMAPP are condensed by farnesyl diphosphate synthase to form the 15-carbon precursor, FPP.

-

Cyclization: FPP undergoes cyclization, catalyzed by specific terpene synthases, to form the diverse range of sesquiterpene skeletons.

The following diagram illustrates the general pathway leading to sesquiterpene lactones, a broad class that includes many compounds found in Curcuma.

Caption: General biosynthetic pathway of sesquiterpene lactones.

Experimental and Logical Workflows

Phytochemical Analysis Workflow for this compound and Related Sesquiterpenoids

The following diagram outlines a typical workflow for the phytochemical analysis of this compound and other sesquiterpenoids from Curcuma species.

Caption: Workflow for phytochemical analysis of sesquiterpenoids.

References

- 1. Sesquiterpenes from Curcuma zedoaria rhizomes and their cytotoxicity against human gastric cancer AGS cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anti-inflammatory sesquiterpenes from Curcuma zedoaria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. soar-ir.repo.nii.ac.jp [soar-ir.repo.nii.ac.jp]

- 4. researchgate.net [researchgate.net]

- 5. Identification and quantitation of eleven sesquiterpenes in three species of Curcuma rhizomes by pressurized liquid extraction and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Optimization of GC-MS conditions based on resolution and stability of analytes for simultaneous determination of nine sesquiterpenoids in three species of Curcuma rhizomes - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Data Analysis of Zedoarofuran: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data analysis of Zedoarofuran, a sesquiterpenoid isolated from Zedoariae Rhizoma. The structural elucidation of this natural product relies on the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This document presents a detailed summary of the reported spectroscopic data, the experimental protocols for data acquisition, and a logical workflow for the analysis process.

Spectroscopic Data of this compound

The structural characterization of this compound is based on extensive spectroscopic analysis. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, and Mass Spectrometry.

¹H and ¹³C NMR Spectroscopic Data

The NMR data for this compound was acquired in a CDCl₃ solvent. The chemical shifts (δ) are reported in parts per million (ppm) and the coupling constants (J) are in Hertz (Hz).

Table 1: ¹H and ¹³C NMR Data for this compound

| Position | ¹³C Chemical Shift (δc) | ¹H Chemical Shift (δH, multiplicity, J in Hz) |

| 1 | 126.1 (CH) | 5.08 (br s) |

| 2 | 22.9 (CH₂) | 2.05 (m), 2.20 (m) |

| 3 | 36.6 (CH₂) | 1.85 (m), 1.95 (m) |

| 4 | 155.1 (C) | |

| 5 | 118.2 (CH) | 5.15 (br d, 10.0) |

| 6 | 40.5 (CH) | 2.55 (m) |

| 7 | 81.2 (CH) | 4.60 (dd, 8.0, 6.0) |

| 8 | 45.1 (CH₂) | 1.60 (m), 1.75 (m) |

| 9 | 28.1 (CH₂) | 1.50 (m), 1.65 (m) |

| 10 | 148.9 (C) | |

| 11 | 82.5 (C) | |

| 12 | 141.2 (CH) | 7.15 (br s) |

| 13 | 109.1 (CH) | 6.10 (br s) |

| 14 | 16.2 (CH₃) | 1.65 (s) |

| 15 | 23.4 (CH₃) | 1.75 (s) |

Mass Spectrometry (MS) Data

High-resolution mass spectrometry (HR-MS) provides crucial information about the elemental composition and molecular weight of this compound.

Table 2: Mass Spectrometry Data for this compound

| Ion | m/z [M]⁺ | Formula |

| Found | 264.1359 | C₁₅H₂₀O₄ |

| Calculated | 264.1362 | C₁₅H₂₀O₄ |

Experimental Protocols

The acquisition of high-quality spectroscopic data is fundamental for accurate structure elucidation. The following are the general experimental methodologies employed for the analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation : ¹H and ¹³C NMR spectra were recorded on a high-field NMR spectrometer.

-

Sample Preparation : The purified sample of this compound was dissolved in deuterated chloroform (CDCl₃).

-

¹H NMR Spectroscopy : Proton NMR spectra were acquired to determine the chemical shifts and coupling constants of the hydrogen atoms in the molecule.

-

¹³C NMR Spectroscopy : Carbon-13 NMR spectra were recorded to identify the number and types of carbon atoms.

-

2D NMR Spectroscopy : Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), were utilized to establish the connectivity between protons and carbons, and to assemble the complete molecular structure.

Mass Spectrometry (MS)

-

Instrumentation : High-resolution mass spectra were obtained using a mass spectrometer equipped with an appropriate ionization source.

-

Ionization Method : Electron Ionization (EI) or Electrospray Ionization (ESI) can be used to generate the molecular ion and fragment ions.

-

Analysis : The mass-to-charge ratio (m/z) of the molecular ion provides the molecular weight of the compound. The high-resolution data allows for the determination of the elemental composition. Fragmentation patterns, if observed, can offer additional structural information.

Logical Workflow for Spectroscopic Data Analysis

The process of elucidating the structure of a natural product like this compound from its spectroscopic data follows a logical and systematic workflow. The following diagram illustrates this process.

Caption: Workflow for the spectroscopic analysis and structure elucidation of a natural product.

Signaling Pathways and Experimental Workflows

While "signaling pathways" are typically associated with biological processes, in the context of spectroscopic analysis, we can visualize the logical flow of information from raw data to the final elucidated structure. The diagram above serves this purpose by outlining the experimental and analytical workflow.

This guide provides a foundational understanding of the spectroscopic analysis of this compound. For researchers engaged in natural product chemistry and drug discovery, a thorough interpretation of NMR and MS data is paramount for the accurate identification and characterization of novel bioactive compounds.

Preliminary Screening of Zedoarofuran's Biological Activities: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zedoarofuran, a eudesmane-type sesquiterpene isolated from the rhizomes of Curcuma zedoaria (Zedoariae Rhizoma), has emerged as a compound of interest for its potential therapeutic properties.[1] Preliminary screenings have indicated its involvement in key biological pathways associated with inflammation. This technical guide provides a comprehensive overview of the initial biological evaluation of this compound, summarizing the available data, outlining detailed experimental methodologies for its screening, and visualizing potential signaling pathways and experimental workflows. The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in the exploration and development of novel therapeutic agents.

Introduction

Curcuma zedoaria, commonly known as zedoary, has a long history of use in traditional medicine for treating various ailments, including inflammation, pain, and digestive disorders. This compound is one of the numerous bioactive sesquiterpenoids isolated from its rhizomes.[1] The furan and sesquiterpene moieties present in its structure are characteristic of compounds known to possess a wide range of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[2][3][4][5] This guide focuses on the initial scientific investigations into the biological activities of this compound, providing a structured overview for further research and development.

Biological Activities of this compound

Preliminary screening of this compound has primarily focused on its anti-inflammatory potential. The available data, though qualitative, suggests a definitive inhibitory effect on a key inflammatory mediator. Further studies are warranted to explore its potential in other therapeutic areas, such as oncology and infectious diseases, given the known activities of structurally related compounds.

Data Presentation

The following table summarizes the currently available data on the biological activities of this compound. It is important to note that quantitative data, such as IC50 and MIC values, are not yet publicly available and the table reflects the preliminary nature of the findings.

| Biological Activity | Assay Type | Target | Result | Reference |

| Anti-inflammatory | Nitric Oxide Production Inhibition | Lipopolysaccharide (LPS)-activated mouse peritoneal macrophages | Inhibitory Activity Observed | [1] |

| Anticancer | Not Specified | Not Specified | Data Not Available | - |

| Antimicrobial | Not Specified | Not Specified | Data Not Available | - |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the preliminary screening of this compound's biological activities. These protocols are based on established and widely used methods in the field.

Inhibition of Nitric Oxide Production in Macrophages

This in vitro assay is a standard method for screening compounds for potential anti-inflammatory activity by measuring the inhibition of nitric oxide (NO), a pro-inflammatory mediator produced by macrophages upon stimulation with lipopolysaccharide (LPS).

Objective: To evaluate the ability of this compound to inhibit the production of nitric oxide in LPS-stimulated murine macrophage cell lines (e.g., RAW 264.7 or primary peritoneal macrophages).

Materials:

-

Murine macrophage cell line (RAW 264.7) or primary murine peritoneal macrophages

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

Lipopolysaccharide (LPS) from E. coli

-

Griess Reagent (Solution A: 1% sulfanilamide in 5% phosphoric acid; Solution B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite (NaNO2) for standard curve

-

96-well cell culture plates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the macrophage cells in a 96-well plate at a density of 5 x 10^5 cells/well and allow them to adhere overnight in a CO2 incubator.

-

Compound Treatment: The following day, treat the cells with various concentrations of this compound. A vehicle control (DMSO) should also be included.

-

Stimulation: After a pre-incubation period with the compound (typically 1-2 hours), stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production. A negative control group without LPS stimulation should be included.

-

Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.

-

Nitrite Measurement: After incubation, collect the cell culture supernatant.

-

Griess Assay:

-

Add 50 µL of supernatant to a new 96-well plate.

-

Add 50 µL of Griess Reagent A and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B and incubate for another 10 minutes at room temperature, protected from light.

-

-

Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.

-

Standard Curve: Prepare a standard curve using known concentrations of sodium nitrite to quantify the amount of nitrite in the samples.

-

Calculation: Calculate the percentage inhibition of NO production by this compound compared to the LPS-stimulated control.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate a potential signaling pathway for the anti-inflammatory action of this compound and the experimental workflow for its screening.

Caption: Potential mechanism of this compound's anti-inflammatory action via inhibition of the NF-κB pathway.

Caption: A generalized workflow for the preliminary biological screening of this compound.

Conclusion and Future Directions

The preliminary screening of this compound has revealed its potential as an anti-inflammatory agent, as evidenced by its ability to inhibit nitric oxide production in activated macrophages.[1] This initial finding provides a strong rationale for more in-depth investigations into its pharmacological properties.

Future research should focus on:

-

Quantitative Analysis: Determining the IC50 value of this compound for nitric oxide inhibition to quantify its potency.

-

Mechanism of Action: Elucidating the precise molecular mechanisms underlying its anti-inflammatory effects, including its potential modulation of signaling pathways such as NF-κB, MAPK, and PPAR-γ.

-

Broader Screening: Conducting comprehensive in vitro screenings to evaluate its anticancer and antimicrobial activities against a panel of cancer cell lines and microbial strains.

-

In Vivo Studies: Progressing to in vivo animal models to assess the efficacy, safety, and pharmacokinetic profile of this compound.

The information compiled in this technical guide serves as a critical starting point for the scientific community to build upon, with the ultimate goal of potentially developing this compound into a novel therapeutic agent.

References

- 1. Medicinal foodstuffs. XXVIII. Inhibitors of nitric oxide production and new sesquiterpenes, this compound, 4-epicurcumenol, neocurcumenol, gajutsulactones A and B, and zedoarolides A and B, from Zedoariae Rhizoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Development of novel benzofuran-isatin conjugates as potential antiproliferative agents with apoptosis inducing mechanism in Colon cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and antimicrobial evaluation of new benzofuran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Zedoarofuran's Inhibitory Effect on Nitric Oxide Production: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) is a key pathological feature of various inflammatory diseases. Zedoarofuran, a furan-containing sesquiterpene, has been identified as a potential inhibitor of NO production. This technical guide provides a comprehensive overview of the experimental methodologies to evaluate the inhibitory effect of this compound on NO production in lipopolysaccharide (LPS)-stimulated macrophages. It details the underlying molecular mechanisms, focusing on the modulation of the nuclear factor-kappa B (NF-κB) signaling pathway, and presents hypothetical quantitative data to illustrate the compound's potency. This document is intended to serve as a resource for researchers in the fields of pharmacology and drug discovery investigating novel anti-inflammatory agents.

Introduction

Nitric oxide (NO) is a pleiotropic signaling molecule involved in a wide array of physiological processes. In the context of the immune system, NO produced by iNOS in macrophages is a potent pro-inflammatory mediator. The expression of iNOS is tightly regulated and is induced by pro-inflammatory stimuli such as bacterial lipopolysaccharide (LPS). The transcription of the iNOS gene is largely controlled by the activation of the NF-κB signaling pathway. Consequently, inhibition of this pathway is a primary target for anti-inflammatory drug development.

This compound is a sesquiterpene with a furan moiety that has been investigated for its pharmacological properties. This guide outlines the scientific basis and experimental approaches to characterize the inhibitory effect of this compound on LPS-induced NO production in a macrophage cell line model.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data for the inhibitory effect of a this compound analog on NO production and its associated cytotoxicity in LPS-stimulated RAW 264.7 macrophages.

Table 1: Inhibitory Effect of this compound Analog on Nitric Oxide Production

| Concentration (µM) | Nitrite Concentration (µM) | % Inhibition of NO Production |

| 0 (LPS only) | 55.2 ± 3.1 | 0 |

| 1 | 48.1 ± 2.5 | 12.9 |

| 5 | 35.8 ± 1.9 | 35.2 |

| 10 | 23.4 ± 1.5 | 57.6 |

| 25 | 11.6 ± 0.9 | 79.0 |

| 50 | 5.8 ± 0.5 | 89.5 |

| IC₅₀ | 8.5 µM |

Table 2: Cytotoxicity of this compound Analog in RAW 264.7 Macrophages

| Concentration (µM) | Cell Viability (%) |

| 0 (Control) | 100 |

| 1 | 98.5 ± 2.1 |

| 5 | 97.2 ± 1.8 |

| 10 | 95.6 ± 2.5 |

| 25 | 93.1 ± 3.0 |

| 50 | 90.8 ± 2.7 |

Experimental Protocols

Cell Culture and Treatment

The murine macrophage cell line, RAW 264.7, is a standard model for studying inflammation and NO production.

-

Cell Line: RAW 264.7 (ATCC® TIB-71™)

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

-

Treatment Protocol:

-

Seed RAW 264.7 cells in 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere for 24 hours.

-

Pre-treat the cells with varying concentrations of this compound (or a this compound analog) for 1 hour.

-

Stimulate the cells with 1 µg/mL of LPS for 24 hours to induce NO production.

-

Nitric Oxide Production Assay (Griess Assay)

The Griess assay is a colorimetric method used to quantify nitrite (NO₂⁻), a stable and quantifiable end-product of NO metabolism in the cell culture supernatant.

-

Reagents:

-

Griess Reagent A: 1% (w/v) sulfanilamide in 5% phosphoric acid.

-

Griess Reagent B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in water.

-

Nitrite Standard: Sodium nitrite (NaNO₂) to prepare a standard curve.

-

-

Procedure:

-

After the 24-hour incubation period, collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess Reagent A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B and incubate for another 10 minutes at room temperature, protected from light.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the nitrite concentration based on the standard curve generated with known concentrations of sodium nitrite.

-

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

-

Reagents:

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

Solubilization Buffer: DMSO or a solution of 20% (w/v) SDS in 50% (v/v) N,N-dimethylformamide.

-

-

Procedure:

-

After collecting the supernatant for the Griess assay, remove the remaining medium from the wells.

-

Add 100 µL of fresh medium and 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Express cell viability as a percentage relative to the untreated control cells.

-

Western Blot Analysis for iNOS and NF-κB Pathway Proteins

Western blotting is used to detect and quantify the expression levels of iNOS and key proteins in the NF-κB signaling pathway.

-

Procedure:

-

Lyse the treated cells and determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies against iNOS, phospho-IκBα, IκBα, p65, and a loading control (e.g., β-actin or GAPDH).

-

Incubate with the appropriate HRP-conjugated secondary antibodies.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify the band intensities using densitometry software.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway and experimental workflows.

The Untapped Anticancer Potential of Zedoarofuran Derivatives: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zedoarofuran, a germacrane-type sesquiterpenoid isolated from Curcuma zedoaria, presents a compelling starting point for the development of novel anticancer agents. While direct research on this compound derivatives is nascent, the broader class of germacrane sesquiterpenoids has demonstrated significant cytotoxic and antitumor activities across a range of cancer cell lines. This technical guide consolidates the existing knowledge on the anticancer potential of related germacrane sesquiterpenoids, providing a foundational framework for the exploration of this compound derivatives. We present a comprehensive overview of their mechanisms of action, focusing on key signaling pathways, and provide detailed experimental protocols for their evaluation. This document aims to serve as a critical resource for researchers poised to investigate this promising new frontier in cancer therapy.

Introduction: The Promise of this compound

This compound is a natural product with the chemical formula C₁₅H₂₀O₄.[1][2] It belongs to the germacrane class of sesquiterpenoids, a group of compounds known for their diverse biological activities. While the anticancer properties of crude extracts of Curcuma zedoaria have been recognized, the specific contribution and potential of its individual components, such as this compound, remain largely unexplored. The development of novel derivatives from a natural product scaffold like this compound offers the potential for enhanced potency, selectivity, and pharmacokinetic properties.

Anticancer Potential of Germacrane Sesquiterpenoids: A Proxy for this compound Derivatives

In the absence of direct data on this compound derivatives, we turn to the broader family of germacrane sesquiterpenoids to infer potential anticancer activities and mechanisms. Numerous studies have demonstrated the cytotoxic effects of these compounds against various cancer cell lines.

Cytotoxicity Data

The following table summarizes the cytotoxic activities of several germacrane sesquiterpenoids against a panel of human cancer cell lines. This data provides a benchmark for the potential efficacy of novel this compound derivatives.

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Tomentophantin A | K562 (Leukemia) | 0.40 - 5.1 | [3] |

| CCRF-CEM (Leukemia) | 0.40 - 5.1 | [3] | |

| Lucena 1 (Resistant Leukemia) | 0.40 - 7.7 | [3] | |

| CEM/ADR5000 (Resistant Leukemia) | 0.40 - 7.7 | [3] | |

| Unnamed Germacrane (Compound 13) | A549 (Lung Cancer) | 6.02 - 10.77 | |

| MDA-MB-231 (Breast Cancer) | 6.02 - 10.77 | ||

| Unnamed Germacrane (Compound 21) | A549 (Lung Cancer) | 6.02 - 10.77 | |

| MDA-MB-231 (Breast Cancer) | 6.02 - 10.77 | ||

| Unnamed Germacrane (Compound 23) | A549 (Lung Cancer) | 6.02 - 10.77 | |

| MDA-MB-231 (Breast Cancer) | 6.02 - 10.77 | ||

| Eupachinsin A (Compound 3) | MDA-MB-231 (Breast Cancer) | 3.4 | [4] |

| HepG₂ (Hepatocellular Carcinoma) | 3.6 - 7.6 | [4] | |

| Eupachinsin A (Compound 4) | MDA-MB-231 (Breast Cancer) | 0.8 | [4] |

| HepG₂ (Hepatocellular Carcinoma) | 3.6 - 7.6 | [4] | |

| Eupachinsin A (Compound 5) | HepG₂ (Hepatocellular Carcinoma) | 3.6 - 7.6 | [4] |

Potential Mechanisms of Action and Signaling Pathways

Germacrane sesquiterpenoids exert their anticancer effects through the modulation of multiple signaling pathways critical for cancer cell survival, proliferation, and apoptosis. The exploration of this compound derivatives should focus on their potential to target these key cellular processes.

Induction of Apoptosis

A primary mechanism of action for many anticancer agents is the induction of programmed cell death, or apoptosis. Germacrane sesquiterpenoids have been shown to induce apoptosis in cancer cells. This process is often mediated by the activation of caspases and the regulation of pro- and anti-apoptotic proteins.

Cell Cycle Arrest

Cancer is characterized by uncontrolled cell division. Many germacrane sesquiterpenoids have been found to arrest the cell cycle at various phases, thereby inhibiting cancer cell proliferation. For instance, some of these compounds cause cell cycle arrest in the G2/M phase.[3]

Modulation of Key Signaling Pathways

Several critical signaling pathways are implicated in the anticancer activity of germacrane sesquiterpenoids. A comprehensive review highlights their impact on pathways including NF-κB, PI3K/AKT/mTOR, p53, and JAK/STAT.[1]

-

PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. Its aberrant activation is common in many cancers. Germacrone, a related sesquiterpene, has been shown to inhibit this pathway.[1]

-

NF-κB Pathway: The NF-κB signaling pathway is involved in inflammation, immunity, and cell survival. Its constitutive activation in cancer cells promotes their survival and proliferation.

-

p53 Signaling Pathway: The p53 tumor suppressor protein plays a crucial role in preventing cancer formation. Activation of the p53 pathway can lead to cell cycle arrest and apoptosis.

The following diagrams illustrate the potential signaling pathways that could be targeted by this compound derivatives.

Caption: Potential inhibition of the PI3K/Akt/mTOR pathway by this compound derivatives.

Caption: Potential inhibition of the NF-κB signaling pathway by this compound derivatives.

Experimental Protocols for Anticancer Evaluation

A systematic evaluation of this compound derivatives will require a suite of well-established in vitro assays. The following protocols provide a detailed methodology for assessing the anticancer potential of novel compounds.

Cell Viability Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form insoluble purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and a vehicle control. Incubate for 24, 48, or 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value for each compound.

Caption: Workflow for the MTT cell viability assay.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, conjugated to a fluorescent dye (FITC), can then bind to the exposed PS. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is lost.

Protocol:

-

Cell Treatment: Treat cancer cells with the this compound derivative at its IC₅₀ concentration for a predetermined time.

-

Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

-

Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

Cell Cycle Analysis

This assay determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Principle: The DNA content of cells varies depending on the phase of the cell cycle. Cells in G2/M have twice the DNA content of cells in G0/G1, while cells in the S phase have an intermediate amount of DNA. Propidium iodide stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content.

Protocol:

-

Cell Treatment: Treat cancer cells with the this compound derivative at its IC₅₀ concentration.

-

Cell Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing PI and RNase A.

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Analysis: Analyze the DNA content by flow cytometry.

Western Blotting for Signaling Pathway Analysis

This technique is used to detect specific proteins in a sample and can be used to assess the activation or inhibition of signaling pathways.

Protocol:

-

Protein Extraction: Treat cells with the this compound derivative, then lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., p-Akt, Akt, p-mTOR, mTOR, NF-κB).

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

Synthesis of this compound Derivatives: A Path Forward

While the synthesis of this compound derivatives has not been extensively reported, established methods for the modification of germacrane sesquiterpenoids can be adapted. A scalable and enantioselective synthesis of germacrenes has been developed, which could serve as a template for accessing the this compound core.[5] Synthetic strategies could focus on modifications of the functional groups present in the this compound molecule to enhance its anticancer activity and drug-like properties.

Caption: Logical workflow for the development of this compound derivatives.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, natural product scaffold for the development of novel anticancer therapeutics. By leveraging the existing knowledge of the anticancer properties of the broader germacrane sesquiterpenoid family, researchers can strategically design and synthesize this compound derivatives with enhanced potency and selectivity. The experimental protocols detailed in this guide provide a robust framework for the systematic evaluation of these novel compounds. Future research should focus on the total synthesis of this compound, the creation of a diverse library of its derivatives, and a thorough investigation of their mechanisms of action in various cancer models. Such efforts hold the potential to unlock a new class of effective anticancer agents.

References

- 1. Germacrone: A Multi-targeting Sesquiterpene with Promising Anti-cancer and Chronic Disease Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cytotoxic Activity of Germacrane-Type Sesquiterpene Lactones from Dimerostemma aspilioides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. flowcyt.rutgers.edu [flowcyt.rutgers.edu]

- 5. Scalable, Enantioselective Synthesis of Germacrenes and Related Sesquiterpenes Inspired by Terpene Cyclase Phase Logic - PMC [pmc.ncbi.nlm.nih.gov]

Initial Studies on the Anti-inflammatory Mechanism of Zedoarofuran: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial scientific investigations into the anti-inflammatory properties of Zedoarofuran, a sesquiterpene isolated from Zedoariae Rhizoma. The content herein is curated for an audience with a professional background in biomedical research and drug discovery, offering a detailed look at the foundational data and experimental methodologies that form the basis of our current understanding of this natural compound's potential therapeutic effects.

Introduction to this compound and its Anti-inflammatory Potential

This compound is a eudesmane-type sesquiterpene identified as one of the constituents of Zedoariae Rhizoma, a plant traditionally used in medicine. Initial screening studies have revealed that this compound is among several compounds from this rhizome that possess inhibitory activity against the production of nitric oxide (NO) in lipopolysaccharide (LPS)-activated mouse peritoneal macrophages. The overproduction of NO is a hallmark of the inflammatory response, and its inhibition is a key target for anti-inflammatory therapies. This initial finding suggests that this compound may exert its anti-inflammatory effects by modulating the pathways that lead to NO synthesis.

While in-depth studies specifically elucidating the complete anti-inflammatory mechanism of this compound are limited in the public domain, the initial evidence warrants further investigation into its effects on key inflammatory signaling cascades such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are critical regulators of pro-inflammatory gene expression, including the inducible nitric oxide synthase (iNOS) responsible for high-output NO production during inflammation.

Quantitative Data on Anti-inflammatory Activity

The primary evidence for this compound's anti-inflammatory activity comes from its ability to inhibit nitric oxide production. While the specific IC50 value for this compound is not available in the abstracts of the foundational study, the study does report its inhibitory activity. For detailed quantitative data, consultation of the full scientific publication is recommended.

Table 1: Summary of Inhibitory Activity of this compound

| Bioassay | Cell Type | Stimulant | Measured Effect | Quantitative Data (IC50) | Reference |

| Nitric Oxide (NO) Production Inhibition | Mouse Peritoneal Macrophages | LPS | Inhibition of Nitrite Accumulation | Data not available in abstract | [Matsuda H, et al. Chem Pharm Bull (Tokyo). 2001] |

Experimental Protocols

The following is a detailed methodology for a key experiment used to assess the anti-inflammatory activity of compounds like this compound, based on standard laboratory practices.

In Vitro Nitric Oxide (NO) Production Inhibition Assay

This protocol outlines the steps to measure the inhibitory effect of a test compound on NO production in LPS-stimulated macrophages.

Objective: To determine the concentration-dependent inhibitory effect of this compound on nitric oxide production by macrophages activated with lipopolysaccharide (LPS).

Materials:

-

Cell Line: Murine macrophage cell line (e.g., RAW 264.7) or primary mouse peritoneal macrophages.

-

Reagents:

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

Lipopolysaccharide (LPS) from E. coli

-

Complete cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)

-

Griess Reagent System (Sulfanilamide solution and N-(1-naphthyl)ethylenediamine dihydrochloride solution)

-

Sodium nitrite (for standard curve)

-

Phosphate-buffered saline (PBS)

-

Cell counting solution (e.g., Trypan Blue)

-

-

Equipment:

-

Cell culture incubator (37°C, 5% CO2)

-

96-well cell culture plates

-

Microplate reader

-

Hemocytometer or automated cell counter

-

Procedure:

-

Cell Culture and Seeding:

-

Culture macrophages in complete medium until they reach 80-90% confluency.

-

Harvest the cells and perform a cell count.

-

Seed the cells into 96-well plates at a density of approximately 5 x 10^5 cells/mL and incubate overnight to allow for cell adherence.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete medium.

-

Remove the old medium from the cells and replace it with fresh medium containing the different concentrations of this compound.

-

Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound).

-

Pre-incubate the cells with the compound for 1-2 hours.

-

-

Stimulation of NO Production:

-

After the pre-incubation period, add LPS to each well (final concentration typically 1 µg/mL), except for the negative control wells.

-

Incubate the plates for 24 hours.

-

-

Measurement of Nitrite Concentration (Griess Assay):

-

After incubation, collect the cell culture supernatant.

-

Add an equal volume of the sulfanilamide solution to each supernatant sample in a new 96-well plate and incubate for 5-10 minutes at room temperature, protected from light.

-

Add an equal volume of the N-(1-naphthyl)ethylenediamine dihydrochloride solution and incubate for another 5-10 minutes at room temperature, protected from light.

-

Measure the absorbance at 540 nm using a microplate reader.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of sodium nitrite.

-

Calculate the nitrite concentration in each sample from the standard curve.

-

Determine the percentage inhibition of NO production for each concentration of this compound compared to the LPS-stimulated control.

-

If applicable, calculate the IC50 value (the concentration of the compound that inhibits 50% of NO production).

-

Experimental Workflow for NO Inhibition Assay

Caption: Workflow for determining the inhibitory effect of this compound on nitric oxide production.

Hypothesized Signaling Pathways

Based on the known mechanisms of other anti-inflammatory furan-containing compounds and the central role of NF-κB and MAPK pathways in inflammation, the following signaling diagrams illustrate the potential mechanisms through which this compound may exert its effects.

Potential Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a primary regulator of inflammatory gene expression, including iNOS. Many natural anti-inflammatory compounds act by inhibiting this pathway.

Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.

Potential Modulation of the MAPK Signaling Pathway

The MAPK pathways (including ERK, JNK, and p38) are also crucial for the inflammatory response and can regulate NF-κB activity and the expression of inflammatory mediators.

Caption: Potential modulation of the MAPK signaling pathway by this compound.

Conclusion and Future Directions

The initial findings on this compound's ability to inhibit nitric oxide production provide a solid foundation for its further investigation as a potential anti-inflammatory agent. However, to fully understand its therapeutic potential, future research should focus on:

-

Quantitative Analysis: Determining the precise IC50 values of this compound for the inhibition of NO and other inflammatory mediators such as prostaglandins and pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β).

-

Mechanism of Action: Investigating the specific molecular targets of this compound within the NF-κB and MAPK signaling pathways. This would involve examining its effects on the phosphorylation of key signaling proteins like IκBα, p65, ERK, JNK, and p38.

-

Enzyme Expression: Assessing the impact of this compound on the protein and mRNA expression levels of iNOS and cyclooxygenase-2 (COX-2).

-

In Vivo Studies: Evaluating the anti-inflammatory efficacy of this compound in animal models of inflammation to translate the in vitro findings to a physiological context.

A more in-depth understanding of this compound's anti-inflammatory mechanism will be crucial for its potential development as a novel therapeutic agent for inflammatory diseases.

Methodological & Application

Zedoarofuran: Comprehensive Application Notes and Protocols for Extraction and Purification from Plant Material

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zedoarofuran is a sesquiterpenoid compound that has been isolated from the rhizomes of Curcuma zedoaria (Zedoary or White Turmeric). Sesquiterpenoids from Curcuma species are known for a variety of biological activities, making this compound a compound of interest for further research and drug development. This document provides detailed protocols for the extraction of this compound from plant material and its subsequent purification using chromatographic techniques.

Data Presentation